Cas no 40472-82-0 (2-(5-Methoxypyridin-2-yl)propan-2-ol)

2-(5-Methoxypyridin-2-yl)propan-2-ol Chemical and Physical Properties
Names and Identifiers
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- SCHEMBL17966038
- 2-(5-methoxypyridin-2-yl)propan-2-ol
- EN300-1843864
- 40472-82-0
- 5-Methoxy-α,α-dimethyl-2-pyridinemethanol
- 2-(5-Methoxypyridin-2-yl)propan-2-ol
-
- Inchi: 1S/C9H13NO2/c1-9(2,11)8-5-4-7(12-3)6-10-8/h4-6,11H,1-3H3
- InChI Key: IJZKUMGRSONPFT-UHFFFAOYSA-N
- SMILES: OC(C)(C)C1C=CC(=CN=1)OC
Computed Properties
- Exact Mass: 167.094628657g/mol
- Monoisotopic Mass: 167.094628657g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 148
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 42.4Ų
2-(5-Methoxypyridin-2-yl)propan-2-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1843864-1.0g |
2-(5-methoxypyridin-2-yl)propan-2-ol |
40472-82-0 | 1g |
$1086.0 | 2023-06-03 | ||
Enamine | EN300-1843864-5.0g |
2-(5-methoxypyridin-2-yl)propan-2-ol |
40472-82-0 | 5g |
$3147.0 | 2023-06-03 | ||
Enamine | EN300-1843864-2.5g |
2-(5-methoxypyridin-2-yl)propan-2-ol |
40472-82-0 | 2.5g |
$1230.0 | 2023-09-19 | ||
Enamine | EN300-1843864-0.05g |
2-(5-methoxypyridin-2-yl)propan-2-ol |
40472-82-0 | 0.05g |
$528.0 | 2023-09-19 | ||
Enamine | EN300-1843864-0.1g |
2-(5-methoxypyridin-2-yl)propan-2-ol |
40472-82-0 | 0.1g |
$553.0 | 2023-09-19 | ||
Enamine | EN300-1843864-10.0g |
2-(5-methoxypyridin-2-yl)propan-2-ol |
40472-82-0 | 10g |
$4667.0 | 2023-06-03 | ||
Enamine | EN300-1843864-10g |
2-(5-methoxypyridin-2-yl)propan-2-ol |
40472-82-0 | 10g |
$2701.0 | 2023-09-19 | ||
Enamine | EN300-1843864-1g |
2-(5-methoxypyridin-2-yl)propan-2-ol |
40472-82-0 | 1g |
$628.0 | 2023-09-19 | ||
Enamine | EN300-1843864-0.25g |
2-(5-methoxypyridin-2-yl)propan-2-ol |
40472-82-0 | 0.25g |
$579.0 | 2023-09-19 | ||
Enamine | EN300-1843864-0.5g |
2-(5-methoxypyridin-2-yl)propan-2-ol |
40472-82-0 | 0.5g |
$603.0 | 2023-09-19 |
2-(5-Methoxypyridin-2-yl)propan-2-ol Related Literature
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David L. Bryce Phys. Chem. Chem. Phys., 2006,8, 3379-3382
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Youmin Cheng,Shaomin Ji,Xijun Xu RSC Adv., 2015,5, 100089-100096
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Niklas Helle,Tim Raeker,Juergen Grotemeyer Phys. Chem. Chem. Phys., 2022,24, 2412-2423
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A. Martin-Calvo,J. J. Gutiérrez-Sevillano,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys., 2015,17, 24048-24055
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Laia Francàs,Shababa Selim,Sacha Corby,Dongho Lee,Camilo A. Mesa,Ernest Pastor,Kyoung-Shin Choi,James R. Durrant Chem. Sci., 2021,12, 7442-7452
Additional information on 2-(5-Methoxypyridin-2-yl)propan-2-ol
Research Brief on 2-(5-Methoxypyridin-2-yl)propan-2-ol (CAS: 40472-82-0) in Chemical Biology and Pharmaceutical Applications
The compound 2-(5-Methoxypyridin-2-yl)propan-2-ol (CAS: 40472-82-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its pyridine moiety and methoxy substitution, serves as a versatile intermediate in the synthesis of bioactive compounds. Recent studies have explored its potential applications in drug discovery, particularly in the development of kinase inhibitors and modulators of central nervous system (CNS) targets. The structural features of this compound, including its ability to engage in hydrogen bonding and π-π stacking interactions, make it a valuable scaffold for medicinal chemistry.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the role of 2-(5-Methoxypyridin-2-yl)propan-2-ol as a precursor in the synthesis of novel Bruton's tyrosine kinase (BTK) inhibitors. The study highlighted the compound's utility in introducing key pharmacophoric elements, such as the methoxypyridine group, which enhances binding affinity and selectivity. The researchers employed a combination of molecular docking and in vitro assays to demonstrate the compound's efficacy in modulating BTK activity, with promising results for autoimmune disease therapeutics.
Another notable application of 2-(5-Methoxypyridin-2-yl)propan-2-ol was reported in a 2022 Nature Communications article, where it was utilized as a building block for the development of allosteric modulators of GABAA receptors. The study emphasized the compound's role in improving the pharmacokinetic properties of the modulators, particularly in terms of blood-brain barrier penetration. The findings suggest that derivatives of this compound could offer new avenues for treating anxiety and epilepsy, with reduced off-target effects compared to traditional benzodiazepines.
Recent advancements in synthetic methodologies have also focused on optimizing the production of 2-(5-Methoxypyridin-2-yl)propan-2-ol. A 2023 Organic Process Research & Development paper described a scalable and environmentally friendly route for its synthesis, employing catalytic hydrogenation and green solvents. This approach not only improves yield and purity but also aligns with the growing demand for sustainable pharmaceutical manufacturing practices.
In conclusion, 2-(5-Methoxypyridin-2-yl)propan-2-ol (CAS: 40472-82-0) represents a critical intermediate in modern drug discovery, with applications spanning kinase inhibition, CNS modulation, and beyond. Its structural versatility and recent synthetic advancements underscore its importance in the development of next-generation therapeutics. Future research is expected to further explore its potential in targeted drug delivery and combination therapies, solidifying its role in the pharmaceutical industry.
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